![molecular formula C15H12ClN3OS B2419905 2-[(2-Chlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896326-52-6](/img/structure/B2419905.png)
2-[(2-Chlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
Scientific Research Applications
a. Inhibition of Topoisomerase II: The compound 4-(benzylthio)-6-((3-chlorobenzyl)thio)-1,3,5-triazin-2(1H)-one demonstrated inhibitory properties against human topoisomerase II (htIIα). Its IC50 value was 57.6 µM, indicating potential as an anti-cancer agent .
b. EGFR Inhibition: Several 1,3,5-triazine derivatives have shown potent EGFR (epidermal growth factor receptor) inhibitory activity. For instance, one compound achieved an IC50 value of 61 nM, making it a promising candidate for targeted cancer therapy .
Structure Modification and Kinetic Potential
Modifying the s-triazine structure and introducing new substituents allows researchers to fine-tune the inhibitory activity of these compounds. Some derivatives induce cell apoptosis, further emphasizing their potential in cancer therapy .
Mechanism of Action
Target of Action
It’s known that similar s-triazine derivatives have shown inhibitory activity against enzymes involved in the process of tumorigenesis .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that s-triazine derivatives have been reported to induce cell apoptosis . This suggests that the compound might interact with its targets, leading to programmed cell death.
Biochemical Pathways
Given the structural similarity with known antiviral drugs and purine antimetabolites, it’s plausible that this compound could interfere with viral replication or purine metabolism .
Result of Action
Similar s-triazine derivatives have shown excellent potency against certain cell lines through apoptosis induction .
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-10-6-7-13-17-14(18-15(20)19(13)8-10)21-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUFTFDYMXSPKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC3=CC=CC=C3Cl)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
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